molecular formula C14H15NO3S B11692225 1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

Cat. No.: B11692225
M. Wt: 277.34 g/mol
InChI Key: QGLYVNVMYYWJDD-UHFFFAOYSA-N
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Description

1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Phenyl Ring: The phenyl ring with hydroxyl and ethyl substituents can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Coupling of the Two Fragments: The final step involves coupling the thiazole ring with the substituted phenyl ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

    1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE: can be compared with other thiazole derivatives such as:

Uniqueness:

  • The presence of both hydroxyl and ethyl groups on the phenyl ring, along with the methyl group on the thiazole ring, makes 1-(5-ETHYL-2,4-DIHYDROXYPHENYL)-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHAN-1-ONE unique in terms of its chemical properties and potential applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C14H15NO3S/c1-3-9-4-11(14(18)6-12(9)16)13(17)5-10-7-19-8(2)15-10/h4,6-7,16,18H,3,5H2,1-2H3

InChI Key

QGLYVNVMYYWJDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=CSC(=N2)C

Origin of Product

United States

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